molecular formula C11H11F2N3O2 B2816496 [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-08-4

[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2816496
CAS RN: 937607-08-4
M. Wt: 255.225
InChI Key: QFHHXGIQFCFBNA-UHFFFAOYSA-N
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Description

“[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1006444-93-4 . It has a molecular weight of 321.29 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds like “[4-(difluoromethylation)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F2N5O2/c1-7-12-9 (13 (15)16)3-10 (8-4-17-20 (2)5-8)18-14 (12)21 (19-7)6-11 (22)23/h3-5,13H,6H2,1-2H3, (H,22,23) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Difluoromethylation Processes

The compound plays a significant role in difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound’s unique structure allows for X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Cyclooxygenase-2 Inhibitor

Molecular docking simulations and Density Functional Theory (DFT) studies have shown that the compound can act as a cyclooxygenase-2 inhibitor . This suggests potential applications in the treatment of inflammation and pain .

Synthesis of Fluorinated Compounds

The compound can be used in the synthesis of fluorinated compounds . The presence of the difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Anti-inflammatory Properties

The derivatives of the compound show potential to display several biological activities, including anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation .

Antibacterial Properties

The derivatives of the compound also show potential antibacterial properties . This suggests potential applications in the treatment of bacterial infections .

Antifungal Properties

The compound’s derivatives also show potential antifungal properties . This suggests potential applications in the treatment of fungal infections .

Anticancer Properties

The compound’s derivatives also show potential anticancer properties . This suggests potential applications in the treatment of various types of cancer .

Protein Kinase Inhibitors

The compound provides a key intermediate for the preparation of numerous protein kinase inhibitors . This suggests potential applications in the treatment of diseases characterized by abnormal protein kinase activity .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.

properties

IUPAC Name

2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c1-5-3-7(10(12)13)9-6(2)15-16(4-8(17)18)11(9)14-5/h3,10H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHXGIQFCFBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

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